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Compound of Interest

Compound Name: N-(3-Aminophenyl)propanamide

Cat. No.: B1266060

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of N-(3-
Aminophenyl)propanamide, a valuable intermediate in pharmaceutical and chemical
research. The synthesis involves the initial acylation of 3-nitroaniline with propanoy! chloride to
yield N-(3-nitrophenyl)propanamide, followed by the catalytic hydrogenation of the nitro group
to the corresponding amine. This document outlines detailed experimental procedures,
characterization data, and a visual workflow to ensure reproducibility for researchers, scientists,
and professionals in drug development.

Introduction

N-(3-Aminophenyl)propanamide is an organic compound featuring a propanamide group
attached to an aniline backbone. The presence of a primary amine and an amide functional
group makes it a versatile building block for the synthesis of more complex molecules,
including pharmaceutically active compounds. The presented synthesis route is a reliable and
common method for preparing such aminophenyl amides, proceeding through a stable nitro-
intermediate.

Overall Reaction Scheme

The synthesis of N-(3-Aminophenyl)propanamide is achieved in two sequential steps:
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» Step 1: Acylation of 3-Nitroaniline 3-Nitroaniline is reacted with propanoyl chloride in the
presence of a base to form N-(3-nitrophenyl)propanamide.

e Step 2: Reduction of N-(3-nitrophenyl)propanamide The nitro group of N-(3-
nitrophenyl)propanamide is reduced to a primary amine using catalytic hydrogenation to
yield the final product, N-(3-Aminophenyl)propanamide.

Experimental Protocols
Step 1: Synthesis of N-(3-nitrophenyl)propanamide

Materials:

» 3-Nitroaniline

e Propanoyl chloride

e Pyridine

e Dichloromethane (DCM)

e Hydrochloric acid (1 M)

o Saturated agueous sodium bicarbonate (NaHCO3s) solution
e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
» Round-bottom flask

o Magnetic stirrer

e Dropping funnel

e Separatory funnel

« Rotary evaporator
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Procedure:

In a clean, dry round-bottom flask, dissolve 3-nitroaniline (1.0 eq) in anhydrous
dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

o Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

e Add propanoyl chloride (1.1 eq) dropwise to the stirred solution over 15-30 minutes,
maintaining the temperature at 0 °C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours.

o Monitor the reaction progress by Thin-Layer Chromatography (TLC).
» Upon completion, quench the reaction by the slow addition of water.

o Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M
HCI, saturated aqueous NaHCOs solution, and brine.

» Dry the organic layer over anhydrous MgSOa4 or Na=SOa, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator to obtain the crude N-(3-
nitrophenyl)propanamide.

e The crude product can be purified by recrystallization or column chromatography on silica
gel.

Step 2: Synthesis of N-(3-Aminophenyl)propanamide

Materials:

e N-(3-nitrophenyl)propanamide

» Ethanol or Methanol

o Palladium on carbon (10% Pd/C)

e Hydrogen gas (Hz) supply (e.g., balloon or hydrogenation apparatus)
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Celite®

Round-bottom flask or hydrogenation vessel

Magnetic stirrer

Filtration apparatus

Procedure:

Dissolve N-(3-nitrophenyl)propanamide (1.0 eq) from the previous step in ethanol or
methanol in a suitable hydrogenation vessel.

Carefully add 10% Pd/C catalyst (typically 5-10 wt% of the starting material) to the solution.

Purge the vessel with hydrogen gas.

Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen balloon) at
room temperature.

Monitor the reaction progress by TLC until the starting material is completely consumed.

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the
Pd/C catalyst.

Wash the filter cake with a small amount of the reaction solvent.

Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude
N-(3-Aminophenyl)propanamide.

The final product can be purified by recrystallization if necessary.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for N-(3-nitrophenyl)propanamide

(Intermediate)
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Property Value

Molecular Formula CoH10N20s3

Molecular Weight 194.19 g/mol
Appearance Expected to be a solid
Melting Point Not available

Signals corresponding to the ethyl protons and
1H NMR (Expected) four aromatic protons with shifts influenced by

the nitro and amide groups.

13C NMR (E ted) Signals for the ethyl group carbons, four
xpecte
P aromatic carbons, and the carbonyl carbon.

Expected peaks around 3300 (N-H stretch),
IR (KBr, cm™1) 1670 (C=0 stretch, amide I), 1530 and 1350 (N-

O stretches of nitro group).

Mass Spec (m/z) [M+H]* expected at 195.07

Table 2: Physicochemical and Spectroscopic Data for N-(3-Aminophenyl)propanamide (Final
Product)
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Property Value
Molecular Formula CoH12N20
Molecular Weight 164.21 g/mol [1]
Appearance Solid

Melting Point Not available

Signals for the ethyl protons, four aromatic

1H NMR (Expected) protons, the amide proton, and the amine
protons.
13C NMR Spectra available on SpectraBase.[1]

Expected peaks around 3400-3200 (N-H
IR (KBr, cm™1) stretches of amine and amide), 1650 (C=0

stretch, amide I).

Mass Spec (m/z) [M+H]* at 165.1022[1]

Workflow and Pathway Visualization

The synthesis of N-(3-Aminophenyl)propanamide can be visualized as a two-step sequential
process. The following diagram illustrates the workflow from starting materials to the final
product.

N-(3-nitrophenyl)propanamide

i
tep 1: Acylation Step 2: Reduction ) o .
(Pyridine, DCM, 0°C to RT) (Hz, 10% PdJC, EtOH) L D@ I IR

Click to download full resolution via product page

Caption: Synthetic workflow for N-(3-Aminophenyl)propanamide.
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The signaling pathway for the chemical transformation highlights the key functional group
changes in each step.

3-Nitroaniline + Propanoy loride. Acylation of N-(3-nitrophenyl)propanamide Ha2/Pd-C Reduction of N-(3-Aminophenyl)propanamide
(-NHz and -NO2 groups) Amino Group (-NH-CO-Et and -NO: groups) Nitro Group (-NH-CO-Et and -NHz groups)

Click to download full resolution via product page

Caption: Chemical transformation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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